3-(2,6-Dimethylphenyl)-1-propene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-4-6-11-9(2)7-5-8-10(11)3/h4-5,7-8H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIFGUSZRIMEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568803 | |
| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-05-9 | |
| Record name | 1,3-Dimethyl-2-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2,6 Dimethylphenyl 1 Propene and Its Analogues
Strategic Construction of the Propene Scaffold
The formation of the three-carbon propene unit is a critical step in the synthesis of 3-(2,6-dimethylphenyl)-1-propene. Various olefination and alkylation strategies can be employed, each with its own advantages and challenges.
Olefination and Alkylation Approaches
Olefination reactions provide a direct route to the propene double bond. One of the most prominent methods is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide. masterorganicchemistry.comorgsyn.org In the context of synthesizing this compound, this would typically involve the reaction of 2,6-dimethylbenzaldehyde (B72290) with a methyl-substituted phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, in the presence of a strong base. masterorganicchemistry.comorgsyn.org The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.com
The general scheme for the Wittig reaction is as follows:
Step 1: Ylide Formation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is deprotonated by a strong base (e.g., n-butyllithium) to form the corresponding ylide.
Step 2: Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 2,6-dimethylbenzaldehyde).
Step 3: Alkene Formation: This leads to a betaine (B1666868) intermediate which collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com
Alkylation approaches can also be utilized. For instance, a Grignard reagent derived from a vinyl halide, such as vinylmagnesium bromide, can react with a suitable electrophile like 2,6-dimethylbenzyl chloride to form the target molecule. sigmaaldrich.comgoogle.com
A summary of olefination and alkylation approaches is presented in the table below.
| Method | Reactants | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Wittig Reaction | 2,6-Dimethylbenzaldehyde, Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi, NaH) | High functional group tolerance, reliable. | Stereoselectivity can be an issue, separation of triphenylphosphine oxide. masterorganicchemistry.com |
| Grignard Reaction | 2,6-Dimethylbenzyl halide, Vinylmagnesium halide | Ether solvent (e.g., THF, diethyl ether) | Readily available starting materials. | Sensitive to moisture and protic solvents. sigmaaldrich.com |
Stereoselective Synthesis: Control of Z/E Isomerism
The stereochemistry of the double bond in this compound can be crucial for its biological activity or material properties. The Wittig reaction offers a degree of stereocontrol. The nature of the ylide plays a significant role in determining the Z/E ratio of the resulting alkene.
Non-stabilized ylides , such as the one derived from methyltriphenylphosphonium bromide, typically favor the formation of the (Z)-isomer (cis). stackexchange.com
Stabilized ylides , which contain an electron-withdrawing group that can delocalize the negative charge, generally lead to the (E)-isomer (trans). stackexchange.com
For the synthesis of this compound, where the ylide is non-stabilized, a higher proportion of the (Z)-isomer would be expected. To achieve a higher proportion of the (E)-isomer, modifications to the Wittig reaction, such as the Schlosser modification, or alternative olefination methods like the Horner-Wadsworth-Emmons reaction, could be employed.
Introduction of the 2,6-Dimethylphenyl Substituent
The introduction of the sterically hindered 2,6-dimethylphenyl group onto the propene scaffold is another key synthetic challenge. Cross-coupling reactions, Friedel-Crafts type reactions, and syntheses mediated by organometallic reagents are the primary methods to achieve this transformation.
Cross-Coupling Reactions Utilizing Aryl Halides (e.g., Heck Reaction, Stille Reaction)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. psu.eduorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 2,6-dimethylphenyl halide (e.g., 1-bromo-2,6-dimethylbenzene) with propene or an equivalent three-carbon synthon like allyl alcohol. researchgate.netnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org
The Stille reaction utilizes an organotin reagent and an organic halide, coupled in the presence of a palladium catalyst. masterorganicchemistry.comorganic-chemistry.org In this context, one could react an organostannane like 2-(tributylstannyl)-1,3-dimethylbenzene with an allyl halide (e.g., allyl bromide). wikipedia.orgresearchgate.net A significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
| Reaction | Aryl Source | Propene Source | Catalyst | Base/Additives | Key Features |
| Heck Reaction | 2,6-Dimethylphenyl bromide/iodide | Propene, Allyl alcohol | Pd(OAc)₂, PdCl₂ | NaHCO₃, Et₃N | High functional group tolerance, often high trans selectivity. psu.eduorganic-chemistry.orgresearchgate.net |
| Stille Reaction | 2,6-Dimethylphenyl halide | Allyltin reagent | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Cu(I) salts (co-catalyst) | Tolerant of many functional groups, but tin reagents are toxic. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org |
Friedel-Crafts Type Reactions with Aromatic Moieties
The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. libretexts.orgmasterorganicchemistry.com However, the direct allylation of aromatic compounds like 1,3-dimethylbenzene (m-xylene) with an allyl halide (e.g., allyl chloride) using a traditional Lewis acid catalyst like aluminum chloride is often problematic. These reactions tend to give low yields and complex mixtures of products due to side reactions and rearrangements. psu.edulibretexts.org
Recent advancements have shown that using supported catalysts, such as zinc chloride on silica (B1680970) gel, can improve the outcome of Friedel-Crafts allylations. psu.edu The use of a solid-supported base can further scavenge the hydrogen halide byproduct, preventing its addition to the newly formed double bond. psu.edu
Organometallic Reagent-Mediated Syntheses (e.g., Lithiated Species)
Organometallic reagents, particularly organolithium compounds, offer another avenue for the synthesis of this compound. uniurb.itfishersci.frthieme-connect.de A common strategy involves the generation of a 2,6-dimethylphenyllithium (B15290027) species, which can then act as a nucleophile.
This lithiated intermediate can be prepared by direct metallation of 1,3-dimethylbenzene with a strong base like n-butyllithium, often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to direct the lithiation to the ortho position. Alternatively, halogen-metal exchange from a 2,6-dimethylphenyl halide can be employed. fishersci.fr
The resulting 2,6-dimethylphenyllithium can then be reacted with an appropriate electrophile containing the three-carbon propene unit, such as allyl bromide, to yield the final product.
Synthesis of Functionalized Derivatives Bearing the 2,6-Dimethylphenyl Group
The 2,6-dimethylphenyl group, often introduced using precursors like 2,6-dimethylaniline (B139824) or 2,6-dimethylphenol (B121312), imparts unique steric and electronic properties to molecules. Its bulky nature can influence reaction selectivity, molecular conformation, and biological activity. The following sections detail methods for constructing complex molecules containing this substituent.
Routes to 2,6-Dimethylphenyl-Substituted Heterocycles
The synthesis of heterocyclic compounds containing the 2,6-dimethylphenyl group is crucial for the development of new pharmaceuticals and functional materials. beilstein-journals.orgbeilstein-journals.org Various strategies have been developed to construct these cyclic systems, ranging from classical condensation reactions to modern metal-catalyzed couplings.
One prominent approach involves the use of 2,6-dimethylaniline as a key building block. For instance, amidation of halogenated precursors followed by cyclization is a common strategy. The synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide, a precursor for various nitrogen-containing heterocycles like triazoles, highlights the utility of N-arylacetamides derived from 2,6-dimethylaniline. iucr.org Similarly, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide can be synthesized through the amidation of 2-piperidinecarboxylic acid with 2,6-dimethylaniline. google.com
Another versatile method is the construction of pyridine (B92270) rings. The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can be adapted to include precursors bearing the 2,6-dimethylphenyl group. researchgate.net More contemporary methods focus on the cross-coupling of halogenated heterocycles with organophosphorus compounds. For example, Pd(II)-catalyzed coupling of halopyrimidines with dimethylphosphine (B1204785) oxide has been shown to be a general method for producing phosphine-oxide-substituted pyrimidines. mdpi.com This approach is applicable to a range of six-membered N-heterocycles, including pyridines, pyridazines, and pyrazines. mdpi.com
Furthermore, the synthesis of polyphenylene oxides incorporating 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) functionality has been achieved through the copolymerization of 2,6-dimethylphenol. This process involves an initial Friedel–Crafts acylation to form ketone derivatives, which then undergo condensation to yield DOPO-substituted bisphenol monomers for subsequent polymerization. mdpi.com
The following table summarizes a selection of synthetic routes to 2,6-dimethylphenyl-substituted heterocycles.
| Heterocycle Type | Starting Materials | Key Reaction Type | Ref. |
| N-Arylacetamide Precursor | 2,6-Dimethylaniline, 2-Azidoacetyl chloride | Amidation | iucr.org |
| Piperidinecarboxamide | 2-Piperidinecarboxylic acid, 2,6-Dimethylaniline | Amidation | google.com |
| Phosphorus-Substituted Pyrimidines | Halopyrimidines, Dimethylphosphine oxide | Pd(II)-catalyzed Cross-Coupling | mdpi.com |
| DOPO-Containing Polyphenylene Oxides | 2,6-Dimethylphenol, Acyl chlorides, DOPO | Friedel–Crafts Acylation, Condensation, Polymerization | mdpi.com |
Preparation of 2,6-Dimethylphenyl-Containing Imines and Dioximes
Imines (Schiff bases) and dioximes are valuable intermediates in organic synthesis, serving as precursors to amines, amino acids, and various heterocyclic systems. The steric hindrance provided by the 2,6-dimethylphenyl group presents specific challenges and opportunities in their synthesis.
Imines
The most common method for imine synthesis is the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). masterorganicchemistry.comscirp.org For hindered amines like 2,6-dimethylaniline, this reaction may require specific catalysts or conditions to proceed efficiently. researchgate.net The reaction typically involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.com
Modern synthetic protocols have been developed to improve the efficiency and applicability of imine formation. Gold(I)-catalyzed hydroamination of 1-chloroalkynes with aromatic amines, including sterically hindered ones, provides a direct route to α-chloromethylketimines. nih.gov This method is notable for its high atom economy and the ability to produce these otherwise difficult-to-isolate compounds in high purity. nih.gov Additionally, solvent-free reaction conditions, sometimes in combination with microwave irradiation, represent a greener approach to imine synthesis. scirp.orgorganic-chemistry.org
The synthesis of 2,6-dimethylaniline itself, the primary precursor for these imines, can be achieved by the amination of 2,6-dimethylphenol at high temperatures in the presence of a catalyst. google.comprepchem.com
The table below outlines representative methods for the synthesis of imines bearing the 2,6-dimethylphenyl moiety.
| Imine Type | Starting Materials | Key Reaction/Catalyst | Ref. |
| General Aldimines/Ketimines | 2,6-Dialkylaniline, Ketone/Aldehyde | Condensation | researchgate.net |
| α-Chloromethylketimines | Aromatic amine (e.g., 2,6-disubstituted), 1-Chloroalkyne | Gold(I)-Catalyzed Hydroamination | nih.gov |
| General Imines | Primary amine, Aldehyde/Ketone | Solvent-free Condensation | scirp.org |
Dioximes
Dioximes, characterized by two adjacent oxime (=N-OH) groups, are excellent ligands for transition metals and serve as precursors for various heterocyclic compounds. The synthesis of unsymmetrical vic-dioximes can be achieved through a multi-step process. researchgate.net A common route involves the chlorination of a starting glyoxime, followed by reaction with an appropriate amine. For instance, anti-p-tolylchloroglyoxime can be reacted with various arylamines to yield unsymmetrical vic-dioximes. researchgate.net While direct examples using 2,6-dimethylaniline are not prevalent in the cited literature, this methodology is adaptable.
Another general approach for preparing dioximes involves the reaction of oximes with oxalyl chloride. This one-pot method has been used to synthesize a series of dioxime oxalates at room temperature. mdpi.com The synthesis of dioxime esters can also be accomplished through esterification of a precursor dioxime with reagents like terephthaloyl chloride or tosyl chloride. arpgweb.com Metal-mediated reactions offer another pathway, where a metal center can promote the generation of the dioxime structure. acs.orgmdpi.com
The following table provides an overview of synthetic strategies for dioximes that could incorporate the 2,6-dimethylphenyl group.
| Dioxime Type | General Precursors | Key Reaction | Ref. |
| Unsymmetrical vic-Dioximes | Chloroglyoxime, Arylamine | Nucleophilic Substitution | researchgate.net |
| Dioxime Oxalates | Ketoxime, Oxalyl chloride | One-pot Condensation | mdpi.com |
| Unsymmetrical Dioxime Esters | Dioxime, Terephthaloyl chloride/Tosyl chloride | Esterification | arpgweb.com |
Based on a comprehensive search for scholarly articles and research data, there is currently insufficient specific information available in the public domain to generate a scientifically accurate article on the reaction mechanisms of this compound that adheres to the detailed outline provided.
Extensive literature exists for the general mechanisms of olefin transformations—such as catalytic polymerization, cross-dimerization, and addition reactions—for common monomers like propene, ethylene (B1197577), and styrene. acs.orgwikipedia.orgacs.orglibretexts.org However, the unique steric hindrance presented by the 2,6-dimethylphenyl substituent on the propene chain significantly influences its reactivity. Direct extrapolation of mechanisms from less hindered olefins to this compound would be speculative and would not meet the required standard of scientific accuracy.
The specific mechanistic pathways, including insertion mechanisms, chain transfer processes, stereochemical control, and outcomes of dimerization and addition reactions, are highly dependent on the substrate's electronic and steric properties. Without dedicated research studies on this compound, a detailed and accurate elucidation for each specified subsection of the outline cannot be provided at this time.
Therefore, in the interest of maintaining scientific integrity and strictly adhering to the user's request for accurate and specific content, the article cannot be generated as requested. Further experimental research and publication on the reactivity of this compound are needed to provide the necessary data for such a detailed analysis.
Elucidation of Reaction Mechanisms Involving 3 2,6 Dimethylphenyl 1 Propene
Influence of the 2,6-Dimethylphenyl Group on Reaction Selectivity and Kinetics
The substitution pattern of the aromatic ring in 3-(2,6-dimethylphenyl)-1-propene is a critical determinant of its chemical behavior. The two methyl groups at the ortho positions to the propenyl substituent create a unique chemical environment that significantly impacts the accessibility of the reactive centers and the stability of reaction intermediates.
Steric Effects of Ortho-Methyl Substituents
The ortho-methyl groups on the phenyl ring of this compound exert a pronounced steric effect, primarily through steric hindrance. This physical obstruction can significantly influence the rate and outcome of chemical reactions by impeding the approach of reactants to the allylic double bond or the aromatic ring.
Research on related systems has demonstrated the tangible impact of such steric bulk. For instance, in the context of ethylene (B1197577) oligomerization catalyzed by bis(imino)pyridine iron complexes, increasing the steric hindrance of an aryl group in a thioether moiety from a phenyl group to a 2,6-dimethylphenyl group resulted in higher catalytic activity. This enhancement is attributed to the steric requirements of the ortho substituents, which can enforce a specific geometry on the catalyst that is more favorable for the catalytic cycle. acs.org
A comparative analysis of catalytic activity with varying steric hindrance is presented in the table below:
| Catalyst Substituent | Activity (g mol⁻¹(Fe) h⁻¹) |
| Phenyl | Not specified |
| 2-Methylphenyl | 6.78 × 10⁷ |
| 2,6-Dimethylphenyl | 8.00 × 10⁷ |
This data clearly indicates that the increased steric bulk of the 2,6-dimethylphenyl group, as compared to the 2-methylphenyl group, leads to a notable increase in catalytic activity. acs.org This principle of steric influence can be extrapolated to reactions involving this compound, where the ortho-methyl groups would be expected to direct incoming reagents away from the ortho positions of the aromatic ring and to influence the stereochemical outcome of reactions at the allylic double bond.
Electronic Effects on Reaction Intermediates
The electronic nature of the 2,6-dimethylphenyl group also plays a crucial role in determining reaction pathways and the stability of intermediates. Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This property can influence the electron density of the aromatic ring and the stability of any charged intermediates that may form during a reaction.
In the case of this compound, the two methyl groups contribute to an increase in the electron density of the phenyl ring. This enhanced electron density can affect the reactivity of the aromatic system in electrophilic substitution reactions. Furthermore, the electron-donating nature of the alkyl groups can stabilize carbocationic intermediates that may form at the benzylic position or adjacent to the double bond.
Kinetic studies on the reactions of bromine atoms with xylene isomers have provided insights into the electronic effects of methyl groups on an aromatic ring. The rate coefficients for the reaction of Br atoms with o-xylene, m-xylene, and p-xylene at 298 K were determined, with the following results: rsc.org
| Xylene Isomer | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| o-Xylene | 7.53 × 10⁻¹⁴ |
| m-Xylene | 3.77 × 10⁻¹⁴ |
| p-Xylene | 6.43 × 10⁻¹⁴ |
Investigation of C-C Bond Activation and Cyclometalation Processes
The unique structural features of this compound also make it an interesting substrate for investigating more complex transformations such as C-C bond activation and cyclometalation. These processes are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures.
C-C Bond Activation: The cleavage of carbon-carbon bonds is a challenging yet powerful transformation. In the context of allylic compounds, retro-allylation and deallylation are intriguing methods for the cleavage of C-C σ bonds at the allylic position. researchgate.net These reactions can proceed through various mechanisms, including oxidative addition to a low-valent metal. The steric bulk of the 2,6-dimethylphenyl group in this compound could influence the feasibility and selectivity of such C-C bond activation processes by affecting the coordination of the metal catalyst. While specific studies on this compound are limited, the general principles of C-C bond activation in allylic systems provide a framework for predicting its potential reactivity. researchgate.netnih.govacs.org
Cyclometalation: Cyclometalation reactions involve the intramolecular activation of a C-H bond by a metal center, leading to the formation of a metallacycle. These reactions are fundamental in organometallic chemistry and catalysis. Kinetico-mechanistic studies of cyclometalation reactions on Pd(II) and Rh(II) centers have highlighted the complexity of the C-H bond activation step. nih.gov The presence of the 2,6-dimethylphenyl group and the adjacent propene unit in this compound provides potential sites for cyclometalation, either through activation of an aromatic C-H bond or an allylic C-H bond. The steric hindrance from the ortho-methyl groups would likely play a significant role in directing the regioselectivity of such a reaction.
While detailed experimental data on C-C bond activation and cyclometalation specifically for this compound are not extensively documented in the available literature, the foundational principles governing these reactions in structurally related molecules provide a strong basis for predicting its behavior and for guiding future research in this area.
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton and Carbon-13 NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in 3-(2,6-dimethylphenyl)-1-propene, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the vinyl protons of the propene group, and the protons of the two methyl groups. The aromatic protons typically appear in the range of δ 7.0-7.2 ppm. The vinyl protons show characteristic splitting patterns due to coupling with each other and the adjacent methylene (B1212753) group. The methyl group protons are expected to be the most shielded, appearing at a lower chemical shift.
The ¹³C NMR spectrum provides information on the carbon skeleton. The number of distinct signals corresponds to the number of non-equivalent carbon atoms. For this compound, separate resonances are anticipated for the aromatic carbons (both substituted and unsubstituted), the olefinic carbons of the double bond, and the methyl carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylpropene Analogs
| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| Aromatic | ~7.0-7.2 | Aromatic (Substituted) | ~135-140 |
| Vinyl | ~5.0-6.0 | Aromatic (Unsubstituted) | ~126-129 |
| Methylene | ~3.3-3.5 | Olefinic | ~115-138 |
| Methyl | ~2.3 | Methyl | ~20-22 |
Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern.
Two-Dimensional NMR Techniques (e.g., HETCOR) for Connectivity
To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Heteronuclear Correlation (HETCOR) spectroscopy, for instance, correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This allows for the direct mapping of protons to their attached carbons, confirming the structural assignments made from one-dimensional spectra. nih.gov For this compound, a HETCOR experiment would show cross-peaks connecting the signals of the aromatic protons to their corresponding aromatic carbons, the vinyl protons to the vinyl carbons, and the methyl protons to the methyl carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Infrared (IR) spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. Key characteristic absorption bands for this compound would include:
C-H stretching vibrations for the aromatic ring and the alkene and methyl groups, typically appearing in the region of 3100-2850 cm⁻¹.
C=C stretching vibrations for the aromatic ring, usually found around 1600 cm⁻¹ and 1475 cm⁻¹.
C=C stretching of the propene group , which gives a characteristic band around 1640 cm⁻¹. docbrown.info
Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern of the aromatic ring.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR activity are different, meaning that some vibrations may be strong in one technique and weak or absent in the other. For this compound, the symmetric vibrations, such as the C=C stretching of the double bond and the breathing mode of the aromatic ring, are expected to give strong signals in the Raman spectrum.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Alkene C-H Stretch | 3080-3010 | IR, Raman |
| Alkyl C-H Stretch | 2960-2850 | IR, Raman |
| Alkene C=C Stretch | ~1640 | IR, Raman (strong) |
| Aromatic C=C Stretch | ~1600, ~1475 | IR, Raman |
Mass Spectrometry (MS and High-Resolution MS) for Molecular Formula Verification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₁₁H₁₄), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (146.23 g/mol ). High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula by distinguishing it from other compounds with the same nominal mass.
Electron Ionization (EI) is a common ionization method that causes the molecule to fragment in a predictable manner. The fragmentation pattern of this compound would likely involve the loss of a methyl group (CH₃, 15 Da) to form a stable benzylic cation, a common fragmentation pathway for alkyl-substituted aromatic compounds. nih.gov The most abundant fragment is often the tropylium (B1234903) ion or a related stable carbocation. Analysis of these fragments provides valuable structural information. docbrown.info
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Nominal) | Possible Structure/Loss |
| [C₁₁H₁₄]⁺ | 146 | Molecular Ion |
| [C₁₀H₁₁]⁺ | 131 | Loss of CH₃ |
| [C₉H₉]⁺ | 117 | Loss of C₂H₅ |
| [C₇H₇]⁺ | 91 | Tropylium ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.
X-ray Diffraction Studies for Solid-State Structure Elucidation
For crystalline solids, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.
Structure Activity Relationship Sar Studies and Biological Activity Potential of 2,6 Dimethylphenyl Containing Compounds
Assessment of Biological Activities (via Analogues and Derivatives)
The versatility of the 2,6-dimethylphenyl group is evident in the wide spectrum of biological activities exhibited by its derivatives. By analyzing these related compounds, we can infer the potential therapeutic applications of molecules containing this core structure.
Antimicrobial Properties (Antibacterial, Antifungal)
Derivatives of 2,6-dimethylphenyl have demonstrated notable antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of these compounds are critical to their efficacy.
For instance, a series of N-(aryl)-2-thiophen-2-ylacetamide derivatives have been investigated for their in vitro anti-mycobacterial activities. researchgate.net One such compound, N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide , is a key example. researchgate.net The molecule's structure, which is highly twisted, and the presence of N—H⋯O hydrogen bonds that facilitate the formation of chains in the crystal lattice, are thought to be important for its biological action. researchgate.net
In another study, novel thiazole (B1198619) derivatives bearing an N-2,5-dimethylphenyl group were synthesized and showed promising activity against multidrug-resistant Gram-positive pathogens. nih.gov This suggests that the dimethylphenyl scaffold is a valuable component in the design of new antibiotics to combat resistant infections. nih.gov Specifically, compounds with this moiety have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.net
Furthermore, derivatives of 1-(2,6-diethylphenyl)-5-oxopyrrolidine have been synthesized and evaluated for their antibacterial properties, with some compounds containing pyrazole (B372694) and thiosemicarbazide (B42300) moieties showing effectiveness greater than the standard antibiotic Ampicillin. researchgate.net Although containing a diethylphenyl group, the structural similarity provides valuable SAR insights.
The antifungal potential of this class of compounds is also significant. For example, some N-2,5-dimethylphenylthioureido acid derivatives have demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains. researchgate.net
| Compound Class | Target Organism(s) | Key Structural Features | Reference |
| N-(Aryl)-2-thiophen-2-ylacetamides | Mycobacterium tuberculosis | Twisted molecular structure, N—H⋯O hydrogen bonds | researchgate.net |
| N-2,5-Dimethylphenylthioureido acid derivatives | MRSA, VRE, drug-resistant Candida | Thiazole ring, N-2,5-dimethylphenyl group | nih.govresearchgate.net |
| 1-(2,6-Diethylphenyl)-5-oxopyrrolidine derivatives | Bacteria | Pyrrolidinone ring, pyrazole and thiosemicarbazide moieties | researchgate.net |
Anticancer and Antitumor Activities
The 2,6-dimethylphenyl scaffold is also a constituent of molecules with potent anticancer and antitumor properties. These compounds often exert their effects through novel mechanisms of action, highlighting their potential in oncology.
A notable example is (2,6-Dimethylphenyl)arsonic acid (As2) , which has demonstrated significant inhibition of cell proliferation and induction of apoptosis in leukemia and lymphoma cells, while having minimal effect on healthy leukocytes. nih.govnih.gov This compound was found to overcome multidrug resistance and sensitize cancer cells to common cytostatic drugs like vincristine, daunorubicin, and cytarabine. nih.govnih.gov Mechanistic studies revealed that As2 induces apoptosis primarily through the mitochondrial pathway. nih.govnih.gov
Furthermore, the structural motif of a substituted phenyl ring, including the dimethylphenyl group, is often explored in the design of new anticancer agents. For example, in a study of pyrazole hydrazones and amides, derivatives were designed with differently substituted phenyl rings, including a 2,6-(OMe)₂ variation, to probe the structure-activity relationships for antiproliferative effects. nih.gov While not a dimethylphenyl group, the exploration of di-substituted phenyl rings at these positions is a common strategy in anticancer drug design.
| Compound Name | Cancer Type(s) | Mechanism of Action | Reference |
| (2,6-Dimethylphenyl)arsonic acid (As2) | Leukemia, Lymphoma | Induction of apoptosis via mitochondrial pathway, overcomes multidrug resistance | nih.govnih.gov |
Anti-inflammatory Pathways
Compounds containing the 2,6-dimethylphenyl group have also been associated with anti-inflammatory activity. This is exemplified by 2-Chloro-N-(2,6-dimethylphenyl)acetamide , which is classified as a nonsteroidal anti-inflammatory drug (NSAID). lookchem.com The anti-inflammatory properties of such compounds are often linked to the inhibition of enzymes involved in the inflammatory cascade.
While not directly containing a 2,6-dimethylphenyl group, the development of anti-inflammatory agents often involves molecular modifications of a core scaffold. For instance, a derivative of 4-nerolidylcatechol, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol , was designed and shown to possess anti-inflammatory and antinociceptive effects through the inhibition of PLA₂ and COX enzymes. nih.gov This highlights the general principle of modifying phenyl-containing compounds to achieve anti-inflammatory activity. The 2,6-dimethyl substitution pattern is a key feature in several clinically used drugs with anti-inflammatory or analgesic properties, such as lidocaine (B1675312) and its derivatives.
Enzyme Inhibition Studies (e.g., ACAT)
The 2,6-dimethylphenyl moiety has been incorporated into inhibitors of various enzymes, including Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is a key enzyme in cellular cholesterol metabolism, and its inhibition is a therapeutic target for conditions like atherosclerosis. nih.gov
Studies have identified compounds that selectively inhibit the two isoforms of ACAT, ACAT1 and ACAT2. nih.govbohrium.com While many ACAT inhibitors show activity against both isoforms, the development of selective inhibitors is a major goal. The structural features of the inhibitor, including the nature of the aromatic ring, are critical for achieving this selectivity. The steric bulk and lipophilicity of the 2,6-dimethylphenyl group can influence how a compound fits into the active site of an enzyme, potentially leading to enhanced potency or selectivity.
Insecticidal Activities
The biological activity of 2,6-dimethylphenyl-containing compounds extends to insecticidal and fungicidal applications. An example is the obsolete fungicide N-(3-chloro-2,6-dimethylphenyl)-2-methoxy-N-(tetrahydr-2-oxo-3-furanyl)acetamide , which was used to control soil-borne diseases. herts.ac.uk This demonstrates that the 2,6-dimethylphenyl scaffold can be a component of molecules designed to interact with biological systems in non-mammalian species as well.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govphyschemres.org This approach is invaluable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for a desired biological effect. nih.govnih.gov
QSAR studies have been applied to various classes of compounds, including those with antimicrobial and anticancer properties. nih.govarabjchem.org For example, in the development of antimicrobial agents, QSAR models can identify key molecular descriptors, such as electronic and topological parameters, that govern the activity of a series of compounds. arabjchem.org
In the context of 2,6-dimethylphenyl-containing compounds, QSAR models could be developed to predict their antimicrobial or anticancer activity based on a set of calculated molecular descriptors. These models can help in the rational design of new, more potent analogues by suggesting modifications to the molecular structure that are likely to enhance the desired biological activity. For instance, a QSAR study on p-coumaric acid derivatives demonstrated that electronic and topological parameters were key for their antimicrobial activity. arabjchem.org Similar approaches could be applied to a series of 2,6-dimethylphenyl derivatives to guide the synthesis of new compounds with improved properties.
The use of advanced computational methods, such as artificial neural networks (ANN), in QSAR modeling can further enhance the predictive power of these models, especially for structurally diverse sets of compounds. nih.gov
Impact of the 2,6-Dimethylphenyl Moiety on Biological Profile and Selectivity
The 2,6-dimethylphenyl moiety, characterized by the presence of two methyl groups in the ortho positions of a phenyl ring, plays a crucial role in modulating the biological profile and selectivity of various pharmacologically active compounds. The steric and electronic properties conferred by these methyl groups can significantly influence a molecule's interaction with its biological target, affecting its potency, selectivity, and pharmacokinetic properties.
The steric hindrance introduced by the two ortho-methyl groups is a prominent feature of the 2,6-dimethylphenyl group. This bulkiness can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a receptor or enzyme active site. This conformational rigidity can enhance the compound's affinity and selectivity for its target. For instance, in the development of endothelin-A (ETA) receptor antagonists, the inclusion of a 2,6-dimethylphenyl group was a key structural feature in the highly potent and selective antagonist TBC3711. nih.gov The restricted rotation of the phenyl ring likely contributes to its high affinity (IC50 = 0.08 nM for ETA) and remarkable selectivity over the ETB receptor. nih.gov
Furthermore, the lipophilicity of the 2,6-dimethylphenyl group can enhance the compound's ability to cross cellular membranes and interact with hydrophobic pockets within a biological target. This is evident in the compound 4-bromobenzaldehyde (B125591) N-(2,6-dimethylphenyl)semicarbazone, also known as EGA, which was identified as a potent inhibitor of endosomal trafficking. nih.gov The lipophilic nature of the 2,6-dimethylphenyl moiety likely facilitates its interaction with components of the cellular trafficking machinery. nih.gov
Research into 2,6-dimethyltyrosine analogues of the opioid peptide endomorphin-2 has demonstrated that the introduction of the 2,6-dimethylphenyl moiety can lead to a significant improvement in affinity for the µ-opioid receptor. nih.gov This suggests that the steric and electronic properties of this group are well-suited for the binding pocket of this receptor, leading to enhanced biological activity. nih.gov
Moreover, the 2,6-dimethylphenyl group can contribute to the selectivity of a compound for its intended target over other related proteins. In a study of (2,6-dimethylphenyl)arsonic acid, the compound exhibited selective induction of apoptosis in leukemia and lymphoma cells while having a lesser effect on healthy leukocytes. nih.gov This selectivity is likely influenced by the specific interactions of the 2,6-dimethylphenyl moiety with cellular components that differ between cancerous and non-cancerous cells. nih.gov
Quantitative structure-activity relationship (QSAR) studies on chitin (B13524) synthesis inhibitors have provided a theoretical framework for understanding the impact of substituents on a phenyl ring. nih.gov These studies have shown that both the steric bulk and hydrophobicity of substituents are critical for activity. nih.gov The 2,6-dimethylphenyl group, with its defined steric and hydrophobic characteristics, fits within this framework, where its properties can be tuned to optimize biological activity.
The influence of the 2,6-dimethylphenyl moiety is also observed in analogues of the anesthetic ketamine. Structure-activity relationship studies of aromatic ring-substituted ketamine esters have shown that the position and nature of substituents on the phenyl ring significantly affect the anesthetic and analgesic properties. mdpi.com While a variety of substituents were explored, the principles derived from these studies underscore the importance of the substitution pattern on the phenyl ring in determining the pharmacological profile, with the 2,6-disubstitution pattern being a key modulator of activity. mdpi.com
Table of Research Findings on 2,6-Dimethylphenyl-Containing Compounds
| Compound Name | Biological Activity/Target | Key Findings Related to the 2,6-Dimethylphenyl Moiety |
| 3-(2,6-Dimethylphenyl)-1-propene | Not explicitly detailed in the provided search results. | The core structure of interest for this article. |
| TBC3711 | Endothelin-A (ETA) Receptor Antagonist | The 2,6-dimethylphenyl group contributes to high potency and selectivity. nih.gov |
| 4-bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone (EGA) | Inhibitor of Endosomal Trafficking | The moiety is part of a highly active compound, suggesting its importance for activity. nih.gov |
| (2,6-dimethylphenyl)arsonic acid | Inducer of Apoptosis in Cancer Cells | Contributes to the selective activity against leukemia and lymphoma cells. nih.gov |
| 2,6-dimethyltyrosine analogues of endomorphin-2 | µ-Opioid Receptor Agonists | The 2,6-dimethyl substitution significantly improves receptor affinity. nih.gov |
Applications in Catalysis and Advanced Materials Science
Role of 2,6-Dimethylphenyl-Substituted Ligands in Catalysis
Ligands incorporating the 2,6-dimethylphenyl group are instrumental in modern catalysis, particularly with late transition metals. The strategic placement of the two methyl groups ortho to the point of attachment to a metal complex creates a sterically demanding environment that profoundly influences catalytic performance.
The design of effective ligands is a cornerstone of catalysis, and the 2,6-dimethylphenyl group exemplifies key principles for enhancing performance. The primary design feature is the introduction of steric bulk around the metal center.
Steric Hindrance : The two methyl groups on the phenyl ring create significant steric hindrance. This bulk can effectively shield the axial coordination sites of a metal catalyst, a crucial factor in controlling reaction pathways. mdpi.com This steric protection can suppress undesirable side reactions, such as chain transfer, leading to products with higher molecular weights in polymerization reactions. mdpi.com
Electronic Effects : Beyond steric bulk, the electronic nature of the ligand is critical. The donating ability of the ligand can influence the electron density at the metal center, affecting its reactivity. For instance, in cobalt-catalyzed C-H borylation, sufficiently electron-donating pincer ligands favor the catalytically active Co(III) resting state, leading to efficient catalysis. princeton.edu
Ligand Diversity and Tunability : The 2,6-dimethylphenyl framework is part of a broader class of bulky aryl substituents used in ligands for late transition metal catalysts. mdpi.com The ability to modify these ligands allows for fine-tuning of the catalyst's properties to achieve desired outcomes in terms of activity, selectivity, and product characteristics. mdpi.comresearchgate.net This tunability has been a driving force in the discovery of new-generation catalysts beyond traditional metallocenes. researchgate.net
Late transition metal catalysts, particularly those based on nickel, palladium, and iron, have become indispensable for olefin polymerization, largely due to the development of sophisticated ligands. mdpi.com Ligands containing bulky ortho-aryl substituents, such as the 2,6-dimethylphenyl group, have been central to these advancements.
A landmark discovery was the development of α-diimine nickel and palladium catalyst systems. mdpi.com By incorporating bulky ortho-substituents on the aryl moieties of the α-diimine ligands, researchers could increase the steric hindrance around the metal center. mdpi.com This modification effectively suppressed chain transfer processes, enabling the synthesis of high-molecular-weight polyolefins. mdpi.com The success of these systems has spurred extensive research into modifying ligand structures to further enhance catalyst performance. mdpi.comresearchgate.net
The table below summarizes key findings for late transition metal catalysts in ethylene (B1197577) polymerization, highlighting the influence of bulky ligands.
| Catalyst System | Ligand Type | Key Ligand Feature | Polymer Produced | Reference |
| α-diimine Ni(II) | α-diimine | Bulky ortho-aryl groups | High molecular weight polyethylene | mdpi.com |
| α-diimine Pd(II) | α-diimine | Bulky ortho-aryl groups | Highly branched, amorphous polyethylene | mdpi.com |
| Bis(imino)pyridine Fe(II) | Bis(imino)pyridine | Bulky aryl substituents | High-density polyethylene | researchgate.net |
The controlled dimerization of olefins is a powerful synthetic method for producing linear molecules with high atom economy. acs.org Catalytic systems for these transformations often rely on ligands that can precisely control the regioselectivity of the reaction. The steric and electronic properties of 2,6-dimethylphenyl-substituted ligands can be advantageous in this context.
For example, cobalt complexes have been used to catalyze the cross-dimerization of conjugated dienes with acrylates, where the ligand system influences whether a linear or branched product is formed. acs.org Similarly, nickel-catalyzed hydrovinylation, an asymmetric allylation reaction, depends on the formation of an η³-allylnickel(II) intermediate, the stability and reactivity of which can be modulated by the ligand environment. acs.org The steric bulk provided by 2,6-dimethylphenyl groups can help direct the incoming monomer to a specific coordination site, thereby controlling the structure of the resulting dimer.
Integration of 2,6-Dimethylphenyl-Containing Molecules in Materials Science
Molecules containing the 2,6-dimethylphenyl unit, including 3-(2,6-dimethylphenyl)-1-propene and its derivatives like 2,6-dimethylphenol (B121312), are valuable building blocks in materials science. The propene group in this compound makes it a reactive monomer for addition and polymerization reactions, while the phenolic group in 2,6-dimethylphenol allows for oxidative polymerization. researchgate.net
A prominent example of a polymer derived from a 2,6-dimethylphenyl-containing monomer is poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), an important engineering plastic. researchgate.net PPO is synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol, typically using copper-amine catalysts. mdpi.comresearchgate.net This process allows for the creation of high-molecular-weight polymers with excellent thermal and mechanical properties. researchgate.net
Researchers have also explored the synthesis of novel PPO-based structures by incorporating other functional monomers. For example, copolymerizing 2,6-dimethylphenol with DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-substituted bisphenols yields polymers with enhanced thermal stability and char yield without sacrificing solubility. mdpi.com The synthesis involves a multi-step process, as outlined below:
Friedel–Crafts Acylation : Reaction of 2,6-dimethylphenol with acyl chlorides to form ketone derivatives. mdpi.com
Condensation : Reaction of the ketones with DOPO and 2,6-dimethylphenol to create DOPO-substituted bisphenol monomers. mdpi.com
Oxidative Polymerization : Copolymerization of the functional bisphenols with 2,6-dimethylphenol using a CuBr/N-butyldimethylamine catalyst to produce the final polymer. mdpi.com
The allyl group in 3-(3,5-dimethylphenyl)-1-propene (B1597943) (a structural isomer of the target compound) introduces unsaturation, making it a reactive component for creating polymers and resins through addition and polymerization reactions.
The inclusion of the 2,6-dimethylphenyl group in a polymer backbone significantly influences the material's final properties. The steric bulk of the group can restrict chain rotation, leading to a higher glass transition temperature (Tg) and altered mechanical properties.
In the case of PPO, the properties can be finely tuned. For instance, synthesizing PPO in supercritical carbon dioxide allows for the production of polymers with a higher average molecular weight and a narrower molecular weight distribution compared to traditional solvent-based methods. researchgate.net Furthermore, the properties of PPO blends can be controlled. Blending PPO with a poly(arylene ether ketone) can result in two-phase systems, with the miscibility depending on the molecular weight of the PPO. researchgate.net
The table below shows the effect of incorporating DOPO-functionalized monomers on the thermal properties of PPO.
| Polymer | Glass Transition Temperature (Tg) | Char Yield at 800 °C (in N₂) | Reference |
| PPO (standard) | Varies with MW | Lower | mdpi.com |
| DOPO−Me−PPO | Higher than standard PPO | Increased | mdpi.com |
This demonstrates that the integration of molecules containing the 2,6-dimethylphenyl unit provides a powerful tool for designing and synthesizing advanced polymers with controlled microstructures and enhanced properties. mdpi.com
Development of Sustainable Materials
Following a comprehensive review of publicly available scientific literature, patents, and research databases, no specific information, research findings, or data could be located regarding the application of the chemical compound This compound in the development of sustainable materials.
Extensive searches were conducted to identify any studies related to the polymerization of this compound or its use as a monomer or additive in the formulation of eco-friendly polymers, biodegradable materials, or materials derived from renewable resources. These inquiries yielded no results directly mentioning this specific compound in the context of sustainable material science.
General research on sustainable polymers focuses on feedstocks like terpenes, vegetable oils, carbohydrates, and carbon dioxide. nih.gov The development of these materials often involves specific catalytic processes to achieve desired properties and ensure biodegradability or recyclability. springernature.comkit.edu For instance, research into terpene-based polymers explores their potential in creating sustainable materials through various polymerization techniques. mdpi.com Similarly, significant work has been done on the polymerization of propene using various catalysts to create polymers with specific properties, but this research does not mention the use of this compound as a comonomer or precursor. researchgate.netcmu.edumdpi.commdpi.com
The field of sustainable polymer chemistry also investigates direct arylation polymerization (DArP) as a more environmentally friendly method for synthesizing conjugated polymers. rsc.orgresearchgate.net This technique reduces the need for hazardous reagents. However, literature on DArP does not list this compound as a substrate.
While the synthesis of various polymers and copolymers is an active area of research, with some studies focusing on the use of substituted aromatic compounds, there is no specific mention of the title compound. scilit.comrsc.orgnih.gov
Therefore, due to the absence of any available data, a detailed article on the role of this compound in the development of sustainable materials, including data tables and specific research findings, cannot be generated at this time.
Q & A
Q. What are the recommended synthetic methodologies for 3-(2,6-Dimethylphenyl)-1-propene in academic laboratories?
Synthesis typically involves coupling reactions or catalytic processes. For example:
- Cross-coupling reactions : Palladium-catalyzed coupling of 2,6-dimethylphenyl halides with propenyl derivatives under inert atmospheres (e.g., nitrogen) to ensure reaction efficiency .
- Dehydration of alcohols : Acid-catalyzed dehydration of 3-(2,6-dimethylphenyl)-2-propanol using H₂SO₄ or p-toluenesulfonic acid (PTSA) in refluxing toluene, followed by purification via column chromatography .
- Grignard reactions : Reaction of 2,6-dimethylphenylmagnesium bromide with allyl halides, though steric hindrance may require optimized solvent systems (e.g., THF at low temperatures) .
Q. What spectroscopic techniques are essential for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the propene backbone (δ 4.8–5.8 ppm for vinyl protons) and aromatic methyl groups (δ 2.2–2.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., exact mass ≈ 160.12 g/mol for C₁₁H₁₂) .
- FT-IR spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretch) and ~3000 cm⁻¹ (aromatic C-H stretch) .
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Single-crystal X-ray diffraction : Use SHELXL for refinement to determine bond angles and torsional strain in the propene moiety. For example, steric interactions between the 2,6-dimethyl groups and the vinyl chain can distort planarity, which crystallography quantifies .
- Validation tools : Cross-check with CCDC databases for comparable structures (e.g., (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one, CCDC 2368767) .
Advanced Research Questions
Q. How can computational methods predict reactivity and stability?
- DFT calculations : Use Gaussian or ORCA to model electron density maps and frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic addition or polymerization .
- Molecular dynamics (MD) : Simulate steric effects of 2,6-dimethyl groups on rotational barriers in the propene chain, which influence polymerization kinetics .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data?
- Dynamic effects in NMR : Conformational flexibility (e.g., atropisomerism) may cause NMR signals to average, while crystallography captures static geometries. Use variable-temperature NMR to detect slow exchange processes .
- Synchrotron XRD : High-resolution data can resolve discrepancies in bond lengths caused by disorder in the vinyl group .
Q. How to design experiments for studying biological activity?
- Metabolite tracking : Use LC-MS/MS to identify oxidative metabolites (e.g., epoxidation of the propene double bond) in in vitro hepatic microsomal assays .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., fluorinated derivatives) and evaluate cytotoxicity using MTT assays, referencing protocols from urea-based antiproliferative studies .
Q. What are the challenges in polymerization studies of this compound?
- Steric inhibition : The 2,6-dimethyl groups hinder chain propagation in radical polymerization. Use bulky initiators (e.g., AIBN) and low temperatures to mitigate premature termination .
- Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C) to assess suitability for high-temperature material applications .
Methodological Notes
- Synthetic reproducibility : Always confirm reaction progress via TLC or GC-MS, as steric hindrance can lead to incomplete conversions .
- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify common packing motifs .
- Ethical compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., allyl halides) and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
